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For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Cyclopentylethanol, a primary alcohol with the molecular formula C₇H₁₄O, serves as a

versatile and valuable intermediate in the landscape of organic synthesis. Its unique structural

motif, combining a flexible ethyl chain with a compact cyclopentyl ring, makes it a desirable

building block in the synthesis of complex molecules, particularly in the pharmaceutical and

fragrance industries. This technical guide provides an in-depth analysis of the synthesis, key

reactions, and applications of 2-Cyclopentylethanol, offering detailed experimental protocols,

quantitative data, and a discussion of its role in the development of bioactive compounds and

fragrance ingredients.

Introduction
2-Cyclopentylethanol (CAS No: 766-00-7) is a colorless liquid with a mild, pleasant odor. Its

utility as a synthetic intermediate stems from the reactivity of its primary hydroxyl group, which

can be readily transformed into a wide array of functional groups. The cyclopentyl moiety

imparts lipophilicity and a specific spatial arrangement that can be crucial for biological activity

or desirable olfactory properties. This guide will explore the pivotal role of 2-
Cyclopentylethanol as a precursor to a diverse range of chemical entities.
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A comprehensive understanding of the physical and spectral properties of 2-
Cyclopentylethanol is essential for its effective use in synthesis and for the characterization of

its derivatives.

Property Value

Molecular Formula C₇H₁₄O

Molecular Weight 114.19 g/mol

Appearance Colorless liquid

Boiling Point 186-187 °C

Density 0.922 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.458

CAS Number 766-00-7

Spectroscopic Data:

¹H NMR (CDCl₃): δ 3.71 (t, 2H), 1.78-1.45 (m, 9H), 1.29-1.05 (m, 2H), 1.15 (t, 1H, OH).

¹³C NMR (CDCl₃): δ 61.2, 40.5, 32.4, 25.2.

IR (neat): 3330 (br, OH), 2950, 2865, 1450, 1050 cm⁻¹.

Mass Spectrum (EI): m/z 114 (M+), 96, 81, 67, 55, 41.

Synthesis of 2-Cyclopentylethanol
Several synthetic routes can be employed for the preparation of 2-Cyclopentylethanol, with

the choice of method often depending on the availability of starting materials and the desired

scale of the reaction.

Grignard Reaction with Cyclopentylacetaldehyde
This method involves the reaction of a methyl Grignard reagent with cyclopentylacetaldehyde.

Experimental Protocol:
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a

dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq).

Add a small crystal of iodine to initiate the reaction. A solution of methyl iodide (1.2 eq) in

anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The

reaction is typically initiated by gentle warming and then maintained at a gentle reflux until

most of the magnesium is consumed.

Reaction with Aldehyde: The Grignard reagent is cooled to 0 °C. A solution of

cyclopentylacetaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring,

maintaining the temperature below 10 °C.

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for

1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution

of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted

with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous

magnesium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by fractional distillation under reduced pressure to

afford 2-cyclopentylethanol.

Typical Yield: 75-85%

Reduction of Cyclopentylacetic Acid or its Esters
The reduction of cyclopentylacetic acid or its esters, such as ethyl cyclopentylacetate, using a

powerful reducing agent like lithium aluminum hydride (LAH) is a high-yielding route to 2-
Cyclopentylethanol.[1][2]

Experimental Protocol:

Reaction Setup: A flame-dried, three-necked flask is fitted with a mechanical stirrer, a reflux

condenser with a nitrogen inlet, and a dropping funnel. A suspension of lithium aluminum

hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) is prepared in the flask under a nitrogen

atmosphere.[1][2]

Addition of Ester: A solution of ethyl cyclopentylacetate (1.0 eq) in anhydrous THF is added

dropwise to the LAH suspension at a rate that maintains a gentle reflux.[1]
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Workup: After the addition is complete, the reaction mixture is stirred at room temperature for

1 hour. The reaction is then carefully quenched by the sequential dropwise addition of water

(x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of

LAH used in grams. The resulting granular precipitate is filtered off and washed with THF.

The filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated.

Purification: The residue is purified by vacuum distillation to yield pure 2-
cyclopentylethanol.

Typical Yield: 85-95%[3]

Grignard Route Reduction Route

Cyclopentylacetaldehyde CH3MgI Magnesium Alkoxide Intermediate 2-Cyclopentylethanol Ethyl Cyclopentylacetate LiAlH4 Aluminum Alkoxide Intermediate 2-Cyclopentylethanol

Click to download full resolution via product page

Key Reactions of 2-Cyclopentylethanol as a
Synthetic Intermediate
The primary alcohol functionality of 2-Cyclopentylethanol is the gateway to a multitude of

chemical transformations, making it a valuable precursor for more complex molecules.

Oxidation to Cyclopentylacetaldehyde
The oxidation of 2-Cyclopentylethanol provides cyclopentylacetaldehyde, a key building block

for further carbon-carbon bond formations. The Swern oxidation is a mild and efficient method

for this transformation.[4]

Experimental Protocol (Swern Oxidation):

Activation of DMSO: In a flame-dried flask under a nitrogen atmosphere, a solution of oxalyl

chloride (1.5 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C. Anhydrous
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dimethyl sulfoxide (DMSO) (2.2 eq) is added dropwise, and the mixture is stirred for 15

minutes.[4]

Formation of Alkoxysulfonium Salt: A solution of 2-Cyclopentylethanol (1.0 eq) in DCM is

added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

Elimination: Triethylamine (5.0 eq) is added, and the mixture is stirred for 30 minutes at -78

°C, then allowed to warm to room temperature.

Workup: Water is added to the reaction mixture, and the layers are separated. The aqueous

layer is extracted with DCM. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, and the solvent is carefully removed by distillation at atmospheric

pressure to avoid evaporation of the volatile aldehyde.

Purification: The crude aldehyde is typically used directly in the next step or can be purified

by careful vacuum distillation.

Typical Yield: >90%

Esterification
2-Cyclopentylethanol readily undergoes esterification with carboxylic acids or their derivatives

to form esters, many of which have applications as fragrance compounds. The Fischer-Speier

esterification is a classic example.[5]

Experimental Protocol (Fischer Esterification with Acetic Acid):

Reaction Setup: 2-Cyclopentylethanol (1.0 eq) and acetic acid (1.2 eq) are combined in a

round-bottom flask. A catalytic amount of a strong acid, such as concentrated sulfuric acid (a

few drops), is added.[5]

Reaction: The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be

monitored by TLC or GC.

Workup: After cooling, the reaction mixture is diluted with diethyl ether and washed

sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid

catalyst), and brine. The organic layer is dried over anhydrous magnesium sulfate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.organic-chemistry.org/namedreactions/swern-oxidation.shtm
https://www.benchchem.com/product/b041590?utm_src=pdf-body
https://www.benchchem.com/product/b041590?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/fischer-esterification.shtm
https://www.benchchem.com/product/b041590?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/fischer-esterification.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: The solvent is removed by rotary evaporation, and the resulting 2-

cyclopentylethyl acetate is purified by vacuum distillation.

Typical Yield: 70-80%

Williamson Ether Synthesis
Conversion of 2-Cyclopentylethanol to its corresponding ethers can be achieved via the

Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide,

followed by reaction with an alkyl halide.

Experimental Protocol (Synthesis of 2-Cyclopentylethyl Methyl Ether):

Formation of Alkoxide: In a flask under a nitrogen atmosphere, 2-Cyclopentylethanol (1.0

eq) is dissolved in anhydrous THF. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is

added portion-wise at 0 °C. The mixture is stirred until hydrogen evolution ceases.

Reaction with Alkyl Halide: Methyl iodide (1.2 eq) is added dropwise at 0 °C, and the reaction

mixture is allowed to warm to room temperature and stirred overnight.

Workup: The reaction is quenched by the slow addition of water. The mixture is extracted

with diethyl ether. The combined organic extracts are washed with brine, dried over

anhydrous sodium sulfate, and concentrated.

Purification: The crude ether is purified by distillation.

Typical Yield: 80-90%

Conversion to 2-Cyclopentylethyl Halides
The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate

nucleophilic substitution reactions. For example, reaction with phosphorus tribromide (PBr₃)

yields 2-cyclopentylethyl bromide.

Experimental Protocol (Synthesis of 2-Cyclopentylethyl Bromide):

Reaction Setup: 2-Cyclopentylethanol (1.0 eq) is placed in a flask and cooled in an ice

bath.
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Addition of PBr₃: Phosphorus tribromide (0.4 eq) is added dropwise with stirring, keeping the

temperature below 10 °C.

Reaction: After the addition, the mixture is stirred at room temperature for 2 hours and then

heated to 60 °C for 1 hour.

Workup: The reaction mixture is cooled and poured onto ice. The product is extracted with

diethyl ether. The ether layer is washed with saturated sodium bicarbonate solution and

brine, then dried over anhydrous sodium sulfate.

Purification: The solvent is removed, and the product is purified by vacuum distillation.

Typical Yield: 70-80%
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Applications in Drug Development and Fragrance
Industry
The cyclopentyl moiety is present in a number of biologically active molecules. While direct

synthesis of a marketed drug from 2-Cyclopentylethanol is not prominently documented, its

derivatives are structurally related to key intermediates in the synthesis of important

pharmaceuticals. For instance, the phosphodiesterase 4 (PDE4) inhibitors Roflumilast and
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Cilomilast, used in the treatment of COPD, feature a cyclopentyl ether group.[6][7] The

synthesis of these drugs involves the coupling of a substituted benzoyl derivative with a

cyclopentyl-containing fragment. 2-Cyclopentylethanol serves as a readily available starting

material for the synthesis of such cyclopentyl ether fragments.

2-Cyclopentylethanol

Cyclopentyl Ether Intermediate

Multi-step synthesis

Roflumilast / Cilomilast

Coupling with benzoyl derivative

Click to download full resolution via product page

In the fragrance industry, the pleasant odor profile of 2-Cyclopentylethanol and its esters

makes them valuable components in various perfume compositions.[8] The cyclopentyl group

contributes to the substantivity and character of the fragrance. Esters such as 2-

cyclopentylethyl acetate and 2-cyclopentylethyl propionate are known for their fruity and floral

notes. Patents describe the use of various cyclopentanol and cyclopentylethanol derivatives for

imparting fresh, green, and woody notes to fragrances.[9][10]

Conclusion
2-Cyclopentylethanol is a highly versatile and economically significant intermediate in organic

synthesis. Its straightforward preparation and the diverse reactivity of its primary hydroxyl group

allow for the efficient synthesis of a wide range of derivatives. For researchers and

professionals in drug development and the fragrance industry, 2-Cyclopentylethanol offers a

valuable platform for the creation of novel and complex molecules with desired biological or

olfactory properties. The detailed protocols and data presented in this guide aim to facilitate its

broader application in innovative synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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